

SCH-900271: A Potent Nicotinic Acid Receptor Agonist for Dyslipidemia

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Compound of Interest

Compound Name: SCH-900271

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **SCH-900271**, a potent and selective agonist of the nicotinic acid receptor (NAR or GPR109a). Discovered as part of a structure-guided optimization program, **SCH-900271** has demonstrated significant potential in preclinical models for the treatment of dyslipidemia, offering a promising therapeutic profile with a potentially improved side-effect window compared to nicotinic acid (niacin). This document details the pharmacological data, experimental protocols, and underlying signaling pathways associated with **SCH-900271**.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of **SCH-900271** and related compounds.

Table 1: In Vitro Potency of **SCH-900271** and Related Nicotinic Acid Receptor Agonists^{[1][2]}

Compound	hu-GPR109a EC50 (nM)
SCH-900271 (33)	2.0
Nicotinic Acid	-
Compound 4	17
Compound 23	-
Compound 26	-
Compound 29	1.0
Compound 30	4.0

Data represents the half-maximal effective concentration required to activate the human GPR109a receptor in a cAMP assay.

Table 2: In Vivo Efficacy of **SCH-900271** in Animal Models[1][2][3]

Species	Parameter	Metric	Value	Dose
Dog (beagle, fasted, male)	Plasma Free Fatty Acid (FFA) Reduction	% Reduction	50%	1.0 mg/kg (oral)
Rat	Plasma Free Fatty Acid (FFA) and Triglyceride (TG) Reduction	ED50	~0.5 mg/kg	-
Rat	Plasma Free Fatty Acid (FFA) Reduction	Maximally Effective Dose	3.0 mg/kg	-
Rat	Plasma Free Fatty Acid (FFA) Reduction (Nicotinic Acid)	Maximally Effective Dose	10 mg/kg	-

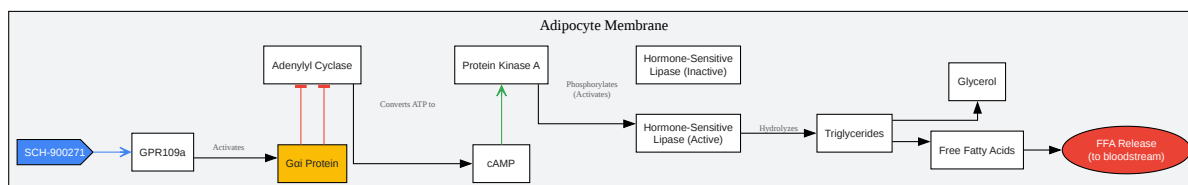
These data highlight the potent in vivo activity of **SCH-900271** in reducing key lipid parameters.

Mechanism of Action and Signaling Pathways

SCH-900271 exerts its therapeutic effects by acting as a potent agonist at the G-protein coupled receptor GPR109a, which is primarily expressed in adipocytes.[2] The activation of this receptor leads to a cascade of intracellular events resulting in the inhibition of lipolysis.

Therapeutic Signaling Pathway

The binding of **SCH-900271** to GPR109a on adipocytes initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, reduced protein kinase A (PKA) activity.[2] The decrease in PKA activity results in the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides. This ultimately reduces the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.



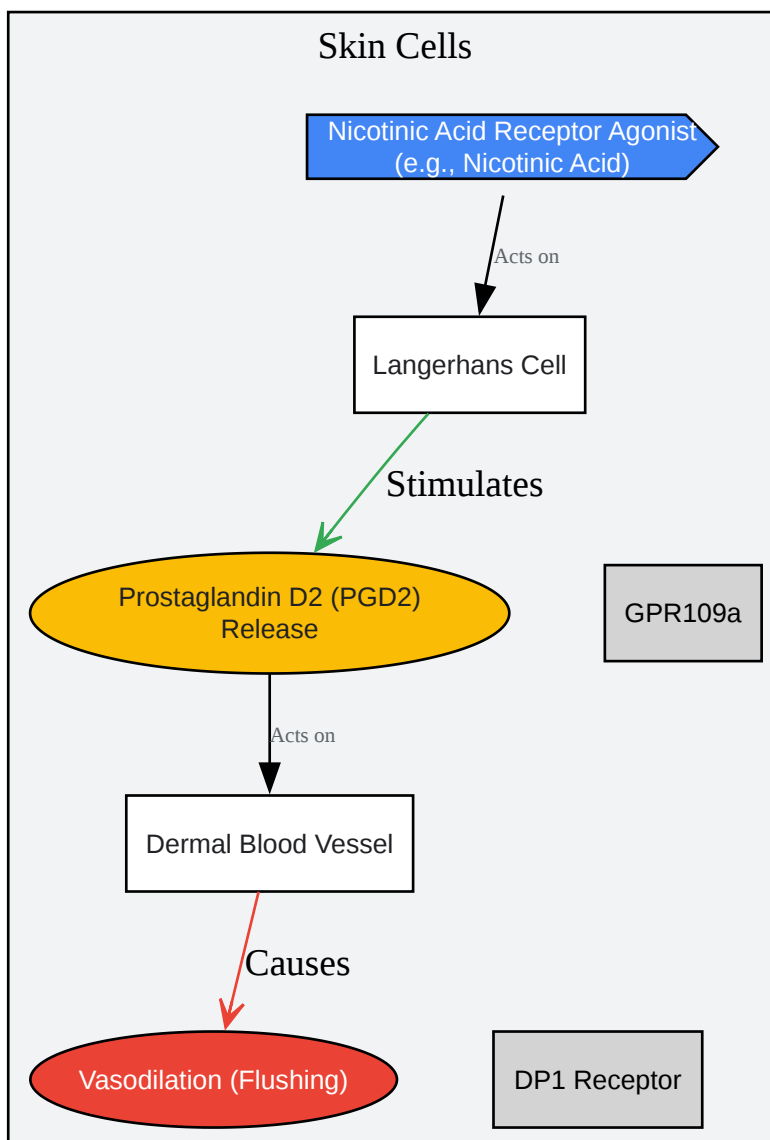
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Caption: Therapeutic signaling pathway of **SCH-900271** in adipocytes.

Flushing Side-Effect Pathway

A common side effect of nicotinic acid receptor agonists is cutaneous flushing, which is primarily mediated by the release of prostaglandin D2 (PGD2) from Langerhans cells in the skin.[4] PGD2 then acts on receptors in the dermal vasculature, causing vasodilation. While

SCH-900271 was designed to have an improved therapeutic window with respect to flushing, understanding this pathway is crucial.[\[1\]](#)[\[3\]](#)



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Caption: Simplified pathway of nicotinic acid-induced cutaneous flushing.

Experimental Protocols

The following protocols are based on the methodologies described in the supporting information for the discovery of **SCH-900271**.

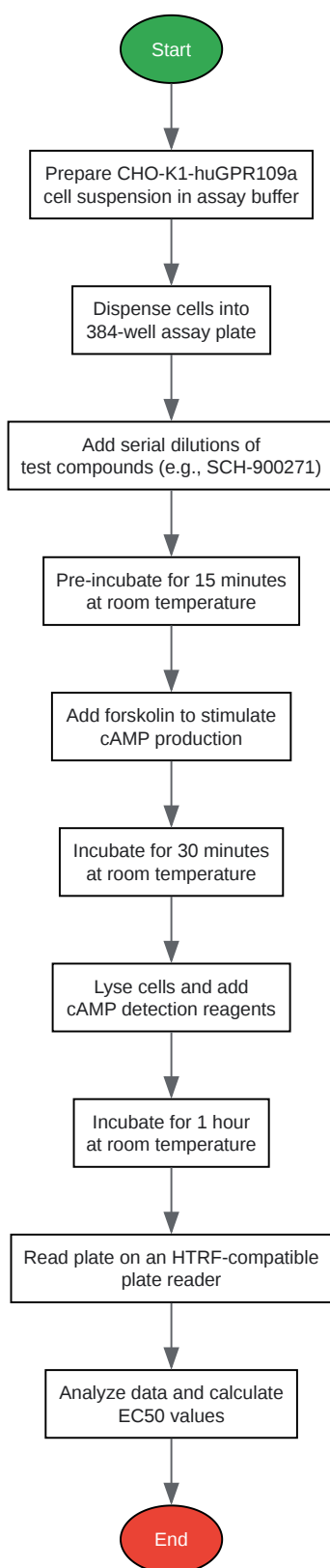
In Vitro: Human GPR109a (hu-GPR109a) cAMP Assay

This assay determines the potency of compounds in activating the GPR109a receptor by measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line.

Materials:

- CHO-K1 cells stably expressing human GPR109a.
- Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.
- Stimulation buffer: Assay buffer containing 500 μ M IBMX.
- Forskolin solution.
- Test compounds (e.g., **SCH-900271**) serially diluted in DMSO.
- cAMP detection kit (e.g., HTRF-based).

Workflow:



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Caption: Workflow for the hu-GPR109a cAMP functional assay.

Procedure:

- **Cell Preparation:** CHO-K1 cells expressing hu-GPR109a are harvested and suspended in assay buffer.
- **Compound Addition:** Serially diluted test compounds are added to the wells of a 384-well plate.
- **Cell Dispensing:** The cell suspension is added to the wells containing the test compounds.
- **Stimulation:** After a brief pre-incubation, forskolin is added to all wells (except for negative controls) to stimulate adenylyl cyclase and increase cAMP levels.
- **Lysis and Detection:** Following incubation, cells are lysed, and cAMP detection reagents are added according to the manufacturer's protocol.
- **Data Analysis:** The signal is measured, and the concentration-response curves are plotted to determine the EC50 values for each compound.

In Vivo: Free Fatty Acid (FFA) Reduction in Dogs

This protocol assesses the in vivo efficacy of test compounds in reducing plasma FFA levels in a relevant animal model.

Animals:

- Male beagle dogs, fasted overnight.

Procedure:

- **Baseline Sampling:** A baseline blood sample is collected from each animal.
- **Dosing:** Test compounds (e.g., **SCH-900271**) are administered orally at various doses. A vehicle control group is also included.
- **Post-dose Sampling:** Blood samples are collected at multiple time points after dosing (e.g., 1, 2, 4, 6, and 8 hours).

- Plasma Preparation: Blood samples are processed to obtain plasma.
- FFA Analysis: Plasma FFA levels are quantified using a commercially available enzymatic colorimetric assay kit.
- Data Analysis: The percentage reduction in FFA from baseline is calculated for each animal at each time point and for each dose group. Dose-response curves are generated to determine the dose required for 50% FFA reduction.

Conclusion

SCH-900271 is a potent nicotinic acid receptor agonist with demonstrated efficacy in reducing plasma free fatty acids in preclinical models.[1][2][3][5] Its discovery represents a significant advancement in the pursuit of novel therapies for dyslipidemia. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of **SCH-900271** and related compounds. Further clinical evaluation of **SCH-900271** has been undertaken to determine its safety and efficacy in humans.[1][3]

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